Diethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]-pyrimidine-3,6-dicarboxylate
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Overview
Description
Diethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]-pyrimidine-3,6-dicarboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is a class of N-heterocyclic compounds.
Mechanism of Action
Target of Action
Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been found to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Related pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against cdk2 . These compounds interact with CDK2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect the cell cycle progression, particularly the transition from the g1 phase to the s phase .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . These compounds have been observed to cause alterations in cell cycle progression and induce apoptosis .
Preparation Methods
The synthesis of diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate typically involves the condensation of ethyl 3-aminopyrazole-4-carboxylate with ethyl ethoxymethylenecyanoacetate. This reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide . The reaction yields the desired product along with some intermediate compounds, which can be separated and purified using standard techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Diethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]-pyrimidine-3,6-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s properties .
Scientific Research Applications
Diethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]-pyrimidine-3,6-dicarboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, its unique photophysical properties make it useful in material science for the development of fluorescent probes and sensors .
Comparison with Similar Compounds
Diethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]-pyrimidine-3,6-dicarboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar structural motifs but differ in their functional groups and biological activities. This compound is unique due to its specific hydroxyl and diethyl ester groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
diethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c1-3-19-11(17)7-6-14-15-9(7)13-5-8(10(15)16)12(18)20-4-2/h5-6,14H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLXZRYAARMAMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN2C1=NC=C(C2=O)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446191 |
Source
|
Record name | diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155374-25-7 |
Source
|
Record name | diethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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